

A Comparative Guide to the Characterization of 1,4-Dialkoxybenzenes

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Compound of Interest

Compound Name: **1,4-Diisopropoxybenzene**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization methods for **1,4-diisopropoxybenzene** and its structural analogs. Due to the limited availability of experimental data for **1,4-diisopropoxybenzene**, this document focuses on a comparative analysis with closely related and well-characterized dialkoxybenzenes: 1,4-dimethoxybenzene, 1,4-diethoxybenzene, and 1,4-di-n-propoxybenzene. These compounds serve as valuable alternatives and reference points for researchers working with substituted aromatic ethers.

The guide details common spectroscopic techniques for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these methods are provided to assist in the design and execution of analytical studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-dimethoxybenzene, 1,4-diethoxybenzene, and 1,4-di-n-propoxybenzene. This information is crucial for the identification and differentiation of these structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,4-Dimethoxybenzene	CDCl ₃	6.84	s	4H	Ar-H
3.76	s	6H	-OCH ₃		
1,4-Diethoxybenzene	CDCl ₃	6.82	s	4H	Ar-H
3.98	q	4H	-OCH ₂ CH ₃		
1.39	t	6H	-OCH ₂ CH ₃		
1,4-di-n-propoxybenzene[1]	CDCl ₃	6.83	s	4H	Ar-H
3.88	t	4H	OCH ₂ CH ₂ CH ₃		
1.78	sextet	4H	OCH ₂ CH ₂ CH ₃		
1.02	t	6H	OCH ₂ CH ₂ CH ₃		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
1,4-Dimethoxybenzene	CDCl ₃	153.5	Ar-C-O
114.6	Ar-C-H		
55.6	-OCH ₃		
1,4-Diethoxybenzene	CDCl ₃	152.8	Ar-C-O
115.3	Ar-C-H		
63.8	-OCH ₂ CH ₃		
15.0	-OCH ₂ CH ₃		
1,4-di-n-propoxybenzene ^[2]	CDCl ₃	153.1	Ar-C-O
115.4	Ar-C-H		
70.0	-OCH ₂ CH ₂ CH ₃		
22.8	-OCH ₂ CH ₂ CH ₃		
10.6	-OCH ₂ CH ₂ CH ₃		

Table 3: Infrared (IR) Spectroscopy Data

Compound	Major Absorption Bands (cm ⁻¹)	Assignment
1,4-Dimethoxybenzene	2950-2850, 1510, 1240, 1040, 830	C-H (aliphatic), C=C (aromatic), C-O (ether), C-H (p-substituted bend)
1,4-Diethoxybenzene	2980-2870, 1510, 1240, 1050, 830	C-H (aliphatic), C=C (aromatic), C-O (ether), C-H (p-substituted bend)
1,4-di-n-propoxybenzene ^[3]	2960-2870, 1510, 1240, 1050, 830	C-H (aliphatic), C=C (aromatic), C-O (ether), C-H (p-substituted bend)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1,4-Dimethoxybenzene	138	123, 108, 95, 77
1,4-Diethoxybenzene	166	138, 110, 81, 65
1,4-di-n-propoxybenzene	194	152, 124, 110, 81, 65

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[4]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a higher sample concentration may be required.
 - Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

- Sample Preparation:

- Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.
- ATR-FTIR: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the liquid or solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups. The C-O stretching of ethers typically appears in the 1000-1300 cm^{-1} region.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and identify them based on their mass-to-charge ratio.

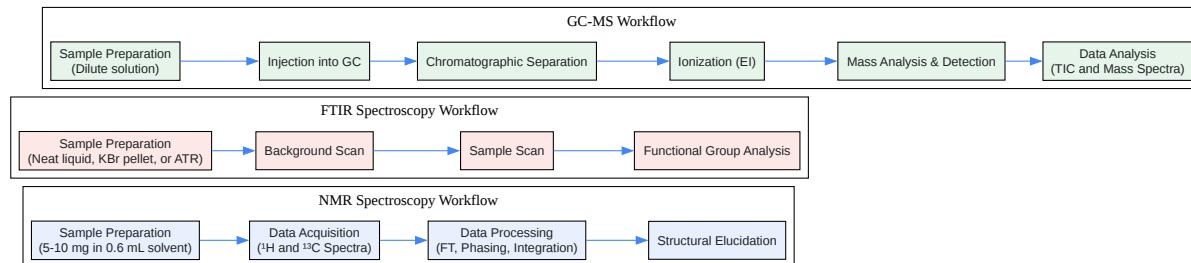
Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for aromatic compounds.
 - Injector: Set the injector temperature to 250-280 °C.

- Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions.
 - Scan Range: A mass range of 40-400 m/z is typically sufficient for these compounds.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular weight from the molecular ion and identify characteristic fragment ions.

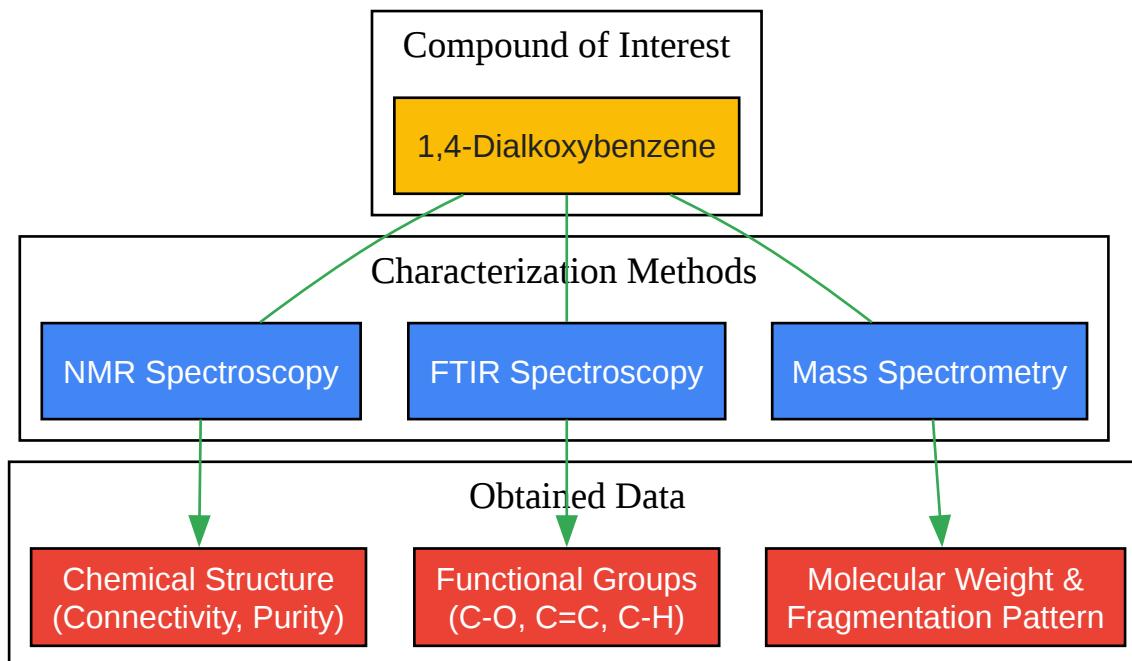
Visualizations

The following diagrams illustrate the general workflows for the characterization techniques described.



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Caption: General workflows for NMR, FTIR, and GC-MS characterization.

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Caption: Relationship between compound, characterization methods, and data.

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